molecular formula C26H27Cl2NO B5011284 4-Benzyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-ol

4-Benzyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-ol

Cat. No.: B5011284
M. Wt: 440.4 g/mol
InChI Key: NATCMOXDTBVZOU-UHFFFAOYSA-N
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Description

4-Benzyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-ol is a synthetic organic compound belonging to the piperidine class This compound is characterized by its complex structure, which includes benzyl, chlorophenyl, and dimethyl groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Benzyl and Chlorophenyl Groups: The benzyl and chlorophenyl groups are introduced through nucleophilic substitution reactions.

    Methylation: The dimethyl groups are added via alkylation reactions using methylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted piperidines.

Scientific Research Applications

4-Benzyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-2,6-diphenylpiperidin-4-ol: Lacks the chlorophenyl groups.

    2,6-Bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-ol: Lacks the benzyl group.

    4-Benzyl-2,6-dimethylpiperidin-4-ol: Lacks the chlorophenyl groups.

Uniqueness

4-Benzyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-ol is unique due to the presence of both benzyl and chlorophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-benzyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27Cl2NO/c1-17-24(20-8-12-22(27)13-9-20)29-25(21-10-14-23(28)15-11-21)18(2)26(17,30)16-19-6-4-3-5-7-19/h3-15,17-18,24-25,29-30H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATCMOXDTBVZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(C(C1(CC2=CC=CC=C2)O)C)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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